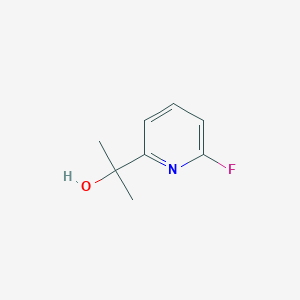

2-(6-Fluoropyridin-2-yl)propan-2-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(6-Fluoropyridin-2-yl)propan-2-ol is a fluorinated pyridine derivative . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Synthesis Analysis

The synthesis of fluoropyridines, including this compound, is a challenging problem . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .科学的研究の応用

Novel Radiopharmaceuticals for PET Imaging

A significant application of fluoropyridine derivatives is in the design and synthesis of radiopharmaceuticals for PET imaging. FPyME, a fluoropyridine-based maleimide reagent, was developed for prosthetic labeling of peptides and proteins, demonstrating the compound's utility in creating imaging agents for PET. This technique enables selective conjugation with thiol functions, offering an alternative to nonselective carboxylate and amine-reactive reagents for peptide- and protein-based radiopharmaceuticals (de Bruin et al., 2005).

Fluorinated Nucleoside Analogues

Fluorine substitution in nucleoside analogues has been explored for potential therapeutic applications. The synthesis of 6-Amino-3-(β-D-2-deoxy-erythro-furanosyl)-2-fluoropyridine, a C-nucleoside analogue, showcases the role of fluorine in modifying nucleoside properties, potentially leading to novel therapeutics (Sun, Lo, & McLaughlin, 2006).

Coordination Chemistry and Sensing Applications

Derivatives of fluoropyridines have been used as ligands in coordination chemistry, leading to applications such as luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions. This highlights the role of these compounds in developing new materials for sensing and electronics (Halcrow, 2005).

Synthesis of Heterocyclic Motifs

The study of the reaction of 2-propynyloxy-6-fluoropyridines with arylamines under gold or silver catalysis illustrates the versatility of fluoropyridines in organic synthesis, leading to the selective formation of oxazolopyridine imine derivatives. These findings open avenues for the development of novel heterocyclic motifs with potential pharmaceutical applications (Gronnier et al., 2014).

特性

IUPAC Name |

2-(6-fluoropyridin-2-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYACOORTSLIFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aS,7aR)-1-(2-methoxyethyl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2686748.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)

![N-(3-bromophenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2686762.png)

![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxane-3-carboxylic acid](/img/structure/B2686764.png)